molecular formula C20H19NO5 B2906231 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034441-17-1

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2906231
CAS No.: 2034441-17-1
M. Wt: 353.374
InChI Key: MHIDIYMHCJBESG-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS: 2034441-17-1) is a synthetic organic compound with a molecular formula of C₂₀H₁₉NO₅ and a molecular weight of 353.4 g/mol. Its structure combines a benzofuran moiety linked to a hydroxypropyl group and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide scaffold. The compound’s Smiles notation is CC(O)(CNC(=O)C1COc2ccccc2O1)c1cc2ccccc2o1, reflecting its fused bicyclic systems and polar functional groups (e.g., hydroxy and carboxamide) .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-20(23,18-10-13-6-2-3-7-14(13)26-18)12-21-19(22)17-11-24-15-8-4-5-9-16(15)25-17/h2-10,17,23H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIDIYMHCJBESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1COC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate bromoacetophenone under modified Rap–Stoermer reaction conditions . The resulting intermediate is then subjected to further reactions to introduce the hydroxypropyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced techniques such as free radical cyclization cascades or proton quantum tunneling to construct the benzofuran ring with fewer side reactions and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines by interfering with key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other derivatives of 2,3-dihydrobenzo[b][1,4]dioxine carboxamide. Below is a comparative analysis based on molecular features and available

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

  • CAS Number : 2034254-21-0
  • Molecular Formula: C₁₈H₁₅NO₄S
  • Molecular Weight : 341.4 g/mol
  • Key Structural Differences :
    • Substituent Variation : Replaces the benzofuran-2-yl and hydroxypropyl groups with a thiophene-substituted furan methyl group.
    • Heteroatom Presence : Incorporates a sulfur atom in the thiophene ring, altering electronic properties compared to the oxygen-rich benzofuran system.
    • Polarity : The absence of a hydroxyl group in this analog may reduce hydrogen-bonding capacity compared to the target compound .
Property Target Compound (2034441-17-1) Thiophene Analog (2034254-21-0)
Molecular Formula C₂₀H₁₉NO₅ C₁₈H₁₅NO₄S
Molecular Weight (g/mol) 353.4 341.4
Key Substituents Benzofuran, hydroxypropyl Thiophene-furan methyl
Heteroatoms O, N O, N, S
Polar Functional Groups Hydroxy, carboxamide Carboxamide

Broader Structural Analogues

While the provided evidence lacks data on other direct analogs, the following general comparisons can be drawn:

  • Benzofuran vs. Benzothiophene Derivatives : Substituting benzofuran with benzothiophene (replacing oxygen with sulfur) would increase lipophilicity and alter metabolic stability due to sulfur’s larger atomic radius and reduced electronegativity.
  • Hydroxypropyl vs.

Research Findings and Limitations

  • Synthetic Accessibility : Both compounds feature complex fused-ring systems, which may pose challenges in synthesis (e.g., regioselectivity in heterocycle formation).
  • Physicochemical Data Gaps : Critical parameters such as melting point, boiling point, and solubility are unavailable in the provided sources, limiting practical comparisons .
  • Biological Activity: No evidence of pharmacological or biochemical studies is provided, precluding functional comparisons (e.g., potency, selectivity).

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H19NO5
  • Molecular Weight : 353.374 g/mol
  • IUPAC Name : this compound

The structure features a benzofuran moiety, a dihydrobenzo[b][1,4]dioxine ring, and a carboxamide functional group. These structural elements contribute to its diverse biological activities.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor effects. Studies have shown that it can inhibit cell growth in various cancer cell lines by interfering with critical signaling pathways involved in tumor proliferation. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors that are crucial for cancer cell survival and proliferation. It has been observed to disrupt key signaling pathways essential for tumor growth, similar to other benzofuran derivatives known for their anticancer properties.

Antibacterial Properties

This compound has also demonstrated antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance.

  • Research Findings : Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains, indicating its potential as a therapeutic agent against bacterial infections.

Antioxidative and Antiviral Effects

In addition to its anti-tumor and antibacterial properties, this compound may possess antioxidative and antiviral activities. The presence of hydroxyl groups in its structure could contribute to these effects by scavenging free radicals and modulating oxidative stress levels in cells.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Benzofuran Core : This often starts with the reaction of 2-hydroxybenzaldehyde with bromoacetophenone under modified conditions.
  • Formation of Dihydrobenzo[b][1,4]dioxine Ring : Subsequent reactions lead to the formation of the dioxine structure.
  • Carboxamide Formation : The final step involves introducing the carboxamide group through acylation reactions.

Industrial Production Methods

For industrial applications, optimizing these synthetic routes is crucial for achieving higher yields and purity. Techniques such as free radical cyclization cascades may be employed to minimize side reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives similar to this compound:

StudyFocusFindings
Study 1Anti-tumor effectsInhibition of cell growth in cancer cell lines by interfering with signaling pathways
Study 2Antibacterial activitySignificant inhibition of bacterial growth in vitro
Study 3Antioxidative propertiesScavenging of free radicals and reduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzofuran-2-carboxylic acid derivatives with hydroxypropyl intermediates and subsequent coupling with dihydrobenzo[d][1,4]dioxine moieties. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to drive amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is essential for isolating the compound with >95% purity. LC-MS or HPLC should confirm purity post-synthesis .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzofuran, hydroxypropyl, and dioxine moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns consistent with the proposed structure .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (hydroxyl O-H) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce substituents that modulate this compound’s biological activity?

  • Methodological Answer :

  • Modular synthesis : Introduce substituents via nucleophilic aromatic substitution (e.g., halogens at benzofuran C-5) using Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) .
  • Steric/electronic tuning : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the dioxine ring enhance electrophilicity, while bulky substituents on the hydroxypropyl chain may improve target selectivity .
  • Reaction monitoring : Real-time FTIR or inline NMR tracks intermediate formation, enabling rapid optimization of stoichiometry and reaction time .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Standardized assays : Use consistent in vitro models (e.g., HEK293 cells for receptor binding assays) to minimize variability. For enzyme inhibition studies, validate IC₅₀ values across multiple replicates .
  • Metabolic stability testing : Address discrepancies in potency by evaluating compound stability in liver microsomes (human vs. rodent) to identify species-specific degradation .
  • Structural analogs comparison : Compare SAR trends using analogs with defined substitutions (e.g., ’s methoxy vs. fluoro derivatives) to isolate substituent effects .

Q. How can computational modeling predict the binding mode of this compound to biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., PDB IDs for Aurora kinase A or serotonin receptors). Key interactions include hydrogen bonding with the amide group and π-π stacking of the benzofuran ring .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex integrity .
  • Free energy calculations : MM/GBSA methods quantify binding affinities, prioritizing derivatives with ΔG < -8 kcal/mol for synthesis .

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